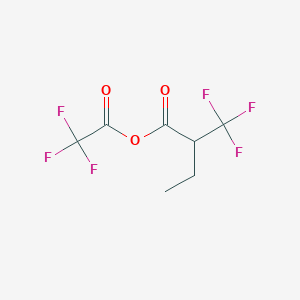
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of trifluoroacetyl and trifluoropropanoate groups, which contribute to its high reactivity and stability. This compound is widely used in various fields of scientific research and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic catalyst, such as hydrochloric acid. The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted trifluoroacetyl derivatives.
Reduction: Formation of trifluoroalcohols or trifluoroamines.
Oxidation: Formation of trifluoroacetic acid derivatives.
Applications De Recherche Scientifique
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce trifluoroacetyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic Acid: A related compound with similar reactivity but different applications.
Ethyl Trifluoroacetate: Shares the trifluoroacetyl group but differs in its ester functionality.
Trifluoroacetyl Hydrazides: Used in the synthesis of fluorinated heterocycles.
Uniqueness
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is unique due to its combination of trifluoroacetyl and trifluoropropanoate groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C7H6F6O3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
(2,2,2-trifluoroacetyl) 2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C7H6F6O3/c1-2-3(6(8,9)10)4(14)16-5(15)7(11,12)13/h3H,2H2,1H3 |
Clé InChI |
VYCQWJKAHIIESK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


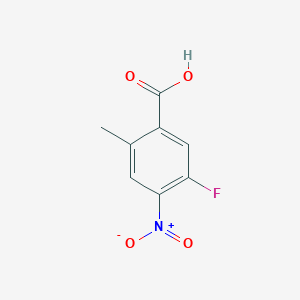
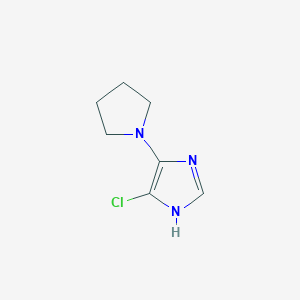
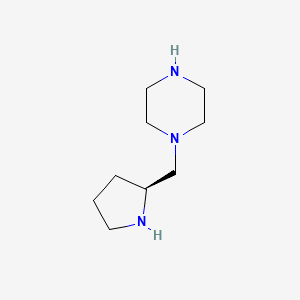

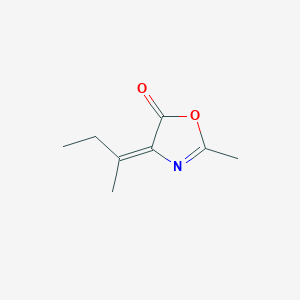
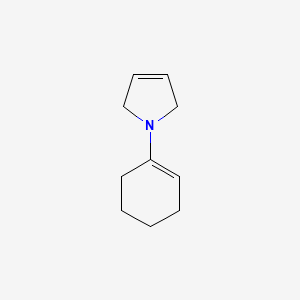
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
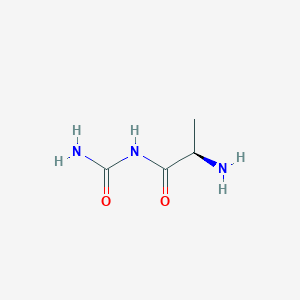

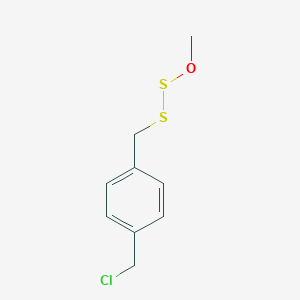

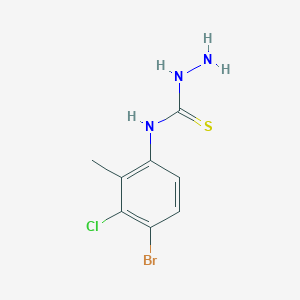
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
